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This system is designed for the de novo biosynthesis of 11-methoxy-bisnoryangonin, a styrylpyrone

compound with potential pharmaceutical value, directly from simple glucose in a engineered E. coli host [1]

[2].

Objective: To construct an artificial biosynthetic pathway in E. coli to produce 11-methoxy-

bisnoryangonin, avoiding the need for extraction from plant sources [1] [2].
Principle: The system splits a five-gene pathway across two plasmids to convert endogenous L-

tyrosine into the final product. The pET-opT5M plasmid is responsible for producing ferulic acid, while
the pET22-4P plasmid converts ferulic acid into 11-methoxy-bisnoryangonin [1] [2].

Key Strains: The engineered L-tyrosine overproducing E. coli ∆COS1 strain is the preferred host for
high-yield production [1] [2].

Plasmid System and Pathway Overview

The table below summarizes the core components of the system.

Plasmid Name Backbone Antibiotic Resistance Genes Encoded Pathway Step Function

| pET-opT5M | pET-28a(+) | Kanamycin | optal: Codon-optimized Tyrosine ammonia-lyase sam5: C3H (4-

coumarate 3-hydroxylase) com: Caffeic acid O-methyltransferase | Converts intracellular L-tyrosine into

ferulic acid [1] [2] | | pET22-4P | pET-22b(+) | Ampicillin | 4cl2nt: 4-Coumarate-CoA ligase from Nicotiana
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tabacum pnpks: Styrylpyrone synthase (SPS) from Piper nigrum | Activates ferulic acid and condenses it

with malonyl-CoA to form 11-methoxy-bisnoryangonin [1] [2] |

The following diagram illustrates the complete biosynthetic pathway from L-tyrosine to the final product.
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Experimental Protocol

Materials

Bacterial Strains:
Cloning: E. coli DH5α [1]
Expression: E. coli C41(DE3) or the engineered L-tyrosine overproducing ∆COS1 strain for

high-yield production [1]
Plasmids: pET-opT5M (Kan⁸) and pET22-4P (Amp⁸) [1]

Culture Medium: M9 minimal medium supplemented with glucose [1] [3]
Antibiotics: Kanamycin (50 mg/L) and Ampicillin (100 mg/L) [1]

Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG) [1]

Step-by-Step Procedure

Transformation: Co-transform the pET-opT5M and pET22-4P plasmids into the expression host (E.
coli ∆COS1) using standard heat-shock or electroporation methods [1].

Culture Inoculation: Pick a single positive colony to inoculate a starter culture in LB medium with
both antibiotics. Grow overnight at 37°C with shaking [1].

Main Culture: Dilute the overnight culture into fresh M9 minimal medium containing 15 g/L glucose
and both antibiotics [1] [3].

Induction: When the culture reaches the mid-log phase (OD₆₀₀ ≈ 0.4-0.6), induce protein expression
by adding IPTG to a final concentration of 1 mM [1] [3].

Production Phase: Continue incubating the induced culture for ~24 hours at a lower temperature
(e.g., 26-30°C) to promote proper protein folding and maximize product yield [1] [3].

Harvest and Analysis: After 24 hours, collect samples. The produced 11-methoxy-bisnoryangonin
can be quantified from the culture supernatant using analytical methods like High-Performance
Liquid Chromatography (HPLC) [1].

Performance Data

The table below compares the production titers of 11-methoxy-bisnoryangonin achieved in different

engineered E. coli strains using this plasmid system.
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E. coli
Strain

Relevant Genotype /
Characteristics

Production
Titer (mg/L)

Key Finding

P2 C41(DE3) harboring both

plasmids [1]

~6.2 Baseline production in a standard

expression strain [1]

P3 ∆COS1 (L-tyrosine

overproducer) harboring both
plasmids [1]

52.8 ~8.5-fold increase over baseline,

demonstrating the critical need for
precursor engineering [1]

Key Considerations for Researchers

Host Strain is Critical: The dramatic increase in titer achieved in the ∆COS1 strain highlights that
engineering the host's native metabolism to supply key precursors (like L-tyrosine) is just as important

as introducing the heterologous pathway itself [1] [3].
Codon Optimization: The use of a codon-optimized TAL gene (optal) significantly improves the

expression of this actinomycete-derived enzyme in E. coli, leading to higher flux through the pathway
[3].

Pathway Balancing: Splitting the pathway across two compatible plasmids with different antibiotic
markers allows for flexible adjustment of gene copy number and can help balance the expression of

different pathway modules to avoid the accumulation of metabolic intermediates [1].

Reference Information

Front. Microbiol. 2021, 12:714335. Construction of an Artificial Biosynthetic Pathway for the
Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli [1]

[2].
BMC Microbiol. 2012, 11:153. Artificial biosynthesis of phenylpropanoic acids in a tyrosine

overproducing Escherichia coli strain [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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